

# comparing the pharmacokinetic profiles of different RIPK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | RIP1 kinase inhibitor 9 |           |
| Cat. No.:            | B12380491               | Get Quote |

A Comparative Guide to the Pharmacokinetic Profiles of RIPK1 Inhibitors

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory signaling and cell death pathways, including apoptosis and necroptosis.[1][2] Its central role in mediating cellular responses to stimuli such as tumor necrosis factor (TNF) has made it an attractive therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[2][3] Consequently, several small molecule inhibitors of RIPK1 have been developed and evaluated in preclinical and clinical studies.

This guide provides a comparative overview of the pharmacokinetic (PK) profiles of prominent RIPK1 inhibitors: GSK2982772, a peripherally restricted inhibitor; SAR443060 (DNL747), a brain-penetrant inhibitor; and Necrostatin-1, a widely used research tool. Understanding the distinct pharmacokinetic properties of these compounds is crucial for researchers and drug development professionals aiming to harness the therapeutic potential of RIPK1 inhibition.

## **Quantitative Pharmacokinetic Data**

The following table summarizes key pharmacokinetic parameters for GSK2982772, SAR443060, and Necrostatin-1, derived from clinical and preclinical studies.



| Parameter       | GSK2982772<br>(Human)      | SAR443060<br>(DNL747) (Human) | Necrostatin-1 (Rat)                 |
|-----------------|----------------------------|-------------------------------|-------------------------------------|
| Dose            | 120 mg TID                 | 50 mg BID                     | 5 mg/kg                             |
| Route           | Oral                       | Oral                          | Oral / Intravenous                  |
| Tmax (h)        | ~2.0-3.0                   | ~2.0                          | ~1.0 (Oral)                         |
| Cmax            | ~1.1 μg/mL                 | ~1.3 µM                       | 648 μg/L (Oral) / 1733<br>μg/L (IV) |
| AUC             | AUC(0-7h): ~3.8<br>μg.h/mL | AUC(0-12h): ~6.9<br>μM·h      | Not Reported                        |
| Half-life (t½)  | ~2-3 h[4]                  | Not Reported                  | 1.2 h (Oral) / 1.8 h (IV)<br>[5]    |
| Bioavailability | Not Reported               | Orally Bioavailable[6]        | 54.8%[5][8][9]                      |
| CNS Penetration | Low[10]                    | Yes[6][7][11]                 | Not Reported                        |
| Reference       | [12][13]                   | [11]                          | [5]                                 |

## **RIPK1 Signaling Pathway**

RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold, playing a pivotal role in cell fate decisions following receptor stimulation, most notably by TNF receptor 1 (TNFR1). The pathway illustrates how RIPK1 can initiate either cell survival and inflammation through NF-kB activation or programmed cell death via apoptosis or necroptosis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Necrostatin-1: a promising compound for neurological disorders PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chdr.nl [chdr.nl]
- 12. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]
- 13. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the pharmacokinetic profiles of different RIPK1 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380491#comparing-the-pharmacokinetic-profiles-of-different-ripk1-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com